3-碘-5-甲氧基-1H-吲唑

描述

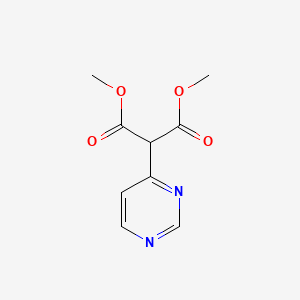

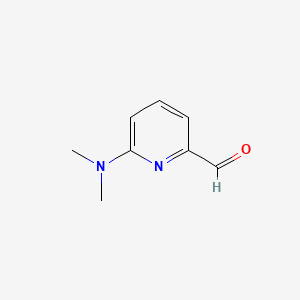

3-Iodo-5-methoxy-1H-indazole is a chemical compound with the CAS Number: 290367-99-6 . It has a molecular weight of 274.06 and a linear formula of C8H7IN2O . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Iodo-5-methoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxy-1H-indazole is characterized by an indazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The molecule has a single iodine atom and a methoxy group attached to the indazole core .Physical And Chemical Properties Analysis

3-Iodo-5-methoxy-1H-indazole has a density of 1.9±0.1 g/cm3 . Its boiling point is 393.1±22.0 °C . The compound is solid at room temperature .科学研究应用

Summary of the Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Methods of Application or Experimental Procedures

The synthesis of indazoles involves various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Results or Outcomes

The indazole-containing compounds have shown promising results in treating various diseases due to their diverse medicinal applications .

2. Vinylation of 3-Iodoindazoles

Summary of the Application

The vinylation of 3-iodoindazoles is a significant process in organic chemistry. It allows access to 3-vinylated indazoles selectively and directly without the need for N-protection . These 3-vinylindazoles could be interesting synthetic intermediates allowing access to biologically active molecules .

Methods of Application or Experimental Procedures

The vinylation of 3-iodoindazoles is carried out under microwave irradiation. The reaction proceeds in moderate to excellent yields starting from C-5 substituted 3-iodoindazole derivatives .

Results or Outcomes

The methodology allows for the expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation . In all cases, the C-3 vinylated derivative was the only isolated product .

3. Inhibitors of Phosphoinositide 3-Kinase δ

Summary of the Application

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Methods of Application or Experimental Procedures

The synthesis of these inhibitors involves various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Results or Outcomes

The inhibitors have shown promising results in treating respiratory diseases .

4. Anti-HIV Agents

Summary of the Application

Indazole-containing compounds have been used as anti-HIV agents .

Methods of Application or Experimental Procedures

The synthesis of these agents involves various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Results or Outcomes

The agents have shown promising results in treating HIV .

5. Anti-Inflammatory Agents

Summary of the Application

Indazole-containing compounds have been used as anti-inflammatory agents .

Methods of Application or Experimental Procedures

The synthesis of these agents involves various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Results or Outcomes

The agents have shown promising results in treating inflammation .

6. Inhibitors of Protein Kinase

Summary of the Application

Indazoles can also be employed as inhibitors of protein kinase .

Methods of Application or Experimental Procedures

The synthesis of these inhibitors involves various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Results or Outcomes

The inhibitors have shown promising results in inhibiting protein kinase .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

The synthesis of indazoles, including 3-Iodo-5-methoxy-1H-indazole, continues to be a topic of research, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Future challenges include improving the yield and reducing the formation of byproducts .

属性

IUPAC Name |

3-iodo-5-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWRATLJRVZESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573166 | |

| Record name | 3-Iodo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methoxy-1H-indazole | |

CAS RN |

290367-99-6 | |

| Record name | 3-Iodo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)

![Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1602141.png)

![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)